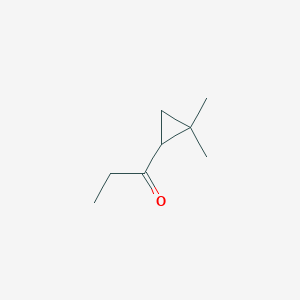
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
説明
The compound tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the fluoro and nitro substituents on the phenyl ring suggests that this compound could be an intermediate in the synthesis of more complex molecules, possibly with pharmaceutical applications.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, the chemoselective nitration of phenols with tert-butyl nitrite to obtain mononitro derivatives is a relevant method that could potentially be applied to the synthesis of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate . Additionally, the synthesis of N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves nucleophilic substitution reactions and is characterized by spectroscopic methods including FT-IR, NMR, and LCMS . These methods could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been confirmed by single crystal X-ray diffraction analysis . For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic and conformational analysis, and its molecular structure was calculated using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate, providing insights into its conformation and stability.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from the synthesis of related compounds. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction . The presence of the nitro group in tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate suggests that it could undergo further chemical transformations, such as reduction to an amino group, which could be useful in the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides information about its steric properties . Similarly, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate offers insights into bond lengths and angles, which are typical for this class of compounds . These properties are crucial for understanding the behavior of tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate in various environments and could predict its solubility, stability, and reactivity.
科学的研究の応用
-
Pharmaceutical Applications Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
-
Synthesis of Organic Compounds Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It’s a vital fundament in the production of drugs .
-
Designing Drugs Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
-
Formation of Various Piperidine Derivatives Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Discovery and Biological Evaluation of Potential Drugs The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .
-
Research in Physical Chemistry and Chemical Physics Piperidine derivatives have been the subject of numerous studies in the fields of physical chemistry and chemical physics .
-
Conformational Analysis of Piperidine Piperidine derivatives are used in conformational analysis studies . This helps in understanding the structure and behavior of molecules, which is crucial in fields like medicinal chemistry and drug design .
-
Spectroscopy Piperidine derivatives are used in various spectroscopic studies. For instance, they are used in 1H NMR and 13C NMR spectroscopy . These techniques are used to determine the physical and chemical properties of atoms or the molecules in which they are contained .
-
Mass Spectrometry Piperidine derivatives are used in mass spectrometry . This technique is used to measure the mass-to-charge ratio of ions. It is used in many different fields and is applied to pure samples as well as complex mixtures .
-
Study of Rotational Barriers 2-Arylpiperidines are used as suitable models for studying rotational barriers around Csp2-Csp3 bonds . This helps in understanding the dynamics of molecular structures .
-
Synthesis of Thiophene Derivatives Piperidine-substituted thiophene derivatives are synthesized for exploring the hydrophobic channel of the non-nucleoside reverse transcriptase inhibitors binding pocket . This is crucial in the development of antiviral drugs .
-
Pharmacological Applications Piperidine derivatives are used in the discovery and biological evaluation of potential drugs . They are also used in the synthesis of biologically active piperidines .
特性
IUPAC Name |
tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMMCZDHFJZAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476538 | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
CAS RN |
250371-88-1 | |
| Record name | 1,1-Dimethylethyl 4-(2-fluoro-4-nitrophenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250371-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)
![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)





![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)